Product packaging for Methyl 5,6,7-trihydroxyheptanoate(Cat. No.:)

Methyl 5,6,7-trihydroxyheptanoate

Cat. No.: B13401324
M. Wt: 192.21 g/mol
InChI Key: RNMFWAFZUNVQOR-UHFFFAOYSA-N
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Description

Methyl 5,6,7-trihydroxyheptanoate is a chemical compound with the molecular formula C8H16O5 and a molecular weight of 192.21 g/mol . As a methyl ester of a trihydroxy fatty acid, it is classified as a lipid or a lipid-like molecule. This structure suggests potential utility in various research areas, including the synthesis of more complex lipid structures, metabolic studies, and as a building block in organic chemistry. Researchers value this compound for its functional groups, which allow for selective chemical modifications. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O5 B13401324 Methyl 5,6,7-trihydroxyheptanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5,6,7-trihydroxyheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-13-8(12)4-2-3-6(10)7(11)5-9/h6-7,9-11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMFWAFZUNVQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 5,6,7 Trihydroxyheptanoate

De Novo Synthetic Routes

De novo synthesis, or the creation of a complex molecule from simple, commercially available starting materials, is a cornerstone of organic chemistry. For a chiral, polyhydroxylated molecule like Methyl 5,6,7-trihydroxyheptanoate, carbohydrate precursors are often an excellent choice due to their inherent chirality and abundance of functional groups.

Synthesis from Carbohydrate Precursors (e.g., 2-deoxy-D-ribose)

A plausible synthetic pathway to this compound can be envisioned starting from a readily available carbohydrate such as 2-deoxy-D-ribose. This sugar provides a chiral scaffold from which the seven-carbon chain can be elaborated. The synthesis would involve the conversion of the hemiacetal form of the sugar into a suitable acyclic intermediate, followed by chain extension.

For instance, a synthetic sequence could begin with the protection of the aldehyde group of 2-deoxy-D-ribose, for example, through the formation of a dithioacetal. The remaining hydroxyl groups would then be selectively protected to allow for the manipulation of the carbon chain. A key step would be the extension of the carbon backbone, which can be achieved through various carbon-carbon bond-forming reactions.

Key Olefination and Reduction Steps (e.g., Wittig Olefination, H2/Pd/C Reduction)

A crucial transformation in building the seven-carbon chain of the target molecule is olefination, which introduces a carbon-carbon double bond. The Wittig reaction is a widely used and reliable method for this purpose. nih.govrsc.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. The geometry of the resulting alkene is dependent on the nature of the ylide used. nih.gov In the context of synthesizing this compound, a Wittig reaction could be employed to couple a protected derivative of 2-deoxy-D-ribose with a suitable two-carbon phosphorus ylide.

Following the olefination step, the newly introduced double bond needs to be reduced to form the saturated carbon chain of the heptanoate (B1214049). Catalytic hydrogenation is the standard method for this transformation. The use of a palladium catalyst supported on carbon (Pd/C) with hydrogen gas (H₂) is a common and efficient system for the reduction of alkenes to alkanes under mild conditions. researchgate.net This reaction is typically highly efficient and chemoselective, leaving other functional groups such as esters and protected hydroxyls intact.

Methodologies Based on Corey and Sasaki Procedures

The work of E.J. Corey has provided the field of organic synthesis with a vast array of powerful reactions, some of which are highly relevant to the synthesis of complex, polyfunctionalized molecules. While a specific "Corey and Sasaki" procedure for this exact target is not widely documented, methodologies developed by Corey are instrumental.

One such relevant transformation is the Corey-Winter olefination, which provides a method for the stereospecific conversion of 1,2-diols into alkenes. This reaction proceeds through a cyclic thiocarbonate intermediate which, upon treatment with a phosphite, decomposes to give the corresponding alkene. This could be a key step in a synthetic route where a diol functionality needs to be converted into a double bond.

Protecting Group Chemistry in Multi-Hydroxylated Systems

The presence of multiple hydroxyl groups with similar reactivity in the precursors to this compound necessitates the use of protecting groups. These groups temporarily mask the reactivity of a functional group, allowing for chemical modifications to be carried out selectively at other positions of the molecule. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal.

Selective Protection of Primary Hydroxyl Function (e.g., Trityl Ether Formation)

Primary hydroxyl groups are generally more reactive and less sterically hindered than secondary hydroxyls. This difference in reactivity can be exploited for their selective protection. The trityl (triphenylmethyl, Tr) group is a bulky protecting group that shows a high preference for reacting with primary alcohols. nih.govut.ac.ir The formation of a trityl ether is typically achieved by reacting the polyol with trityl chloride in the presence of a base such as pyridine (B92270). nih.gov The steric bulk of the trityl group effectively prevents the reaction at more hindered secondary hydroxyl sites.

SubstrateReagents and ConditionsProductYield (%)Reference
AdenosineTrityl chloride, AgNO₃, THF/DMF, 25°C, 2h5'-O-Trityladenosine80 ut.ac.ir
UridineTrityl chloride, AgNO₃, THF/DMF, 25°C, 2h5'-O-Trityluridine85 ut.ac.ir
1,2-PropanediolTr-Cl, EMIM·AlCl₄, DCM, rt1-O-Trityl-1,2-propanediol92 nih.gov
1,3-ButanediolTr-Cl, EMIM·AlCl₄, DCM, rt1-O-Trityl-1,3-butanediol90 nih.gov

Table 1: Examples of Selective Tritylation of Primary Hydroxyl Groups. This table is interactive.

Protection of Secondary Hydroxyl Groups (e.g., Silyl Ether Formation)

After the selective protection of the primary hydroxyl group, the secondary hydroxyls can be protected. Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and tunable reactivity for selective removal. Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triethylsilyl chloride (TESCl).

The selective protection of one secondary hydroxyl group over another in a polyol can be challenging and often depends on subtle differences in steric and electronic environments. However, in many cases, protection of all remaining secondary hydroxyls is desired. This is typically achieved by treating the substrate with an excess of the silylating agent and a suitable base, such as imidazole (B134444) or triethylamine (B128534), in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Substrate TypeReagents and ConditionsObservationReference
Symmetric secondary alcoholsEt₂SiH₂, [Ir(cod)OMe]₂High yield of silylation at the secondary C-H bond nih.gov
Unsymmetrical secondary alcoholsEt₂SiH₂, [Ir(cod)OMe]₂Silylation occurs at the less hindered secondary C-H bond nih.gov
Secondary alcoholsTBSCl, Imidazole, DMFGeneral method for protection of secondary alcohols

Table 2: General Conditions for Silylation of Secondary Hydroxyl Groups. This table is interactive.

Regioselective Acetal (B89532) Formation (e.g., Benzylidene Acetal)

The selective protection of hydroxyl groups is a cornerstone of synthetic organic chemistry, particularly in polyol systems like this compound. The formation of a benzylidene acetal is a common strategy to protect 1,2- or 1,3-diols. wikipedia.org In the case of this compound, the 5,6- and 6,7-diol moieties present opportunities for regioselective acetalization.

The reaction of the triol with benzaldehyde, typically in the presence of an acid catalyst, can lead to the formation of a six-membered (from the 6,7-diol) or a five-membered (from the 5,6-diol) benzylidene acetal. The regioselectivity of this reaction is influenced by thermodynamic and kinetic factors. Generally, the formation of a six-membered ring acetal from a 1,3-diol is thermodynamically favored over the formation of a five-membered ring from a 1,2-diol.

The subsequent reductive opening of the benzylidene acetal offers a powerful method for the regioselective generation of a free hydroxyl group. The choice of reagents for this reductive opening can direct the cleavage to selectively expose one of the originally protected hydroxyls. nih.gov For instance, the use of a Lewis acid in the absence of an activating agent for borane (B79455) can lead to the formation of a 4-O-benzyl ether from a 4,6-O-benzylidene acetal in a carbohydrate, suggesting that similar principles could be applied to the 5,7-positions of a protected heptanoate. nih.gov

Table 1: Reagents for Regioselective Reductive Opening of Benzylidene Acetals

Reagent SystemPredominant Product from 4,6-O-Benzylidene AcetalReference
LiAlH₄-AlCl₃Mixture of 4-O- and 6-O-benzyl ethers researchgate.net
NaCNBH₃-HCl4-O-benzyl ether nih.gov
Et₃SiH-TfOH6-O-benzyl ether nih.gov
BH₃·THF, TMSOTf6-O-benzyl ether nih.gov

This table presents examples from carbohydrate chemistry that illustrate the principle of regioselective opening, which could be extrapolated to the benzylidene acetals of this compound.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogs of a lead compound is a critical step in drug discovery, allowing for the exploration of the SAR. For this compound, modifications at various positions can provide insights into its biological activity.

Modification of the C7 position of this compound can be a key strategy to modulate its biological properties. The introduction of diverse functional groups at this terminus can influence factors such as polarity, metabolic stability, and receptor interaction.

A general approach to C7-functionalized analogs could involve the oxidation of the C7 hydroxyl group to an aldehyde. This aldehyde can then serve as a versatile intermediate for a range of chemical transformations, including:

Grignard reactions: To introduce alkyl or aryl groups.

Wittig reactions: To form alkenes with various substituents.

Reductive amination: To introduce amine functionalities.

For example, a synthetic route could be envisioned where a protected form of this compound is selectively oxidized at C7, followed by reaction with a Grignard reagent to yield a C7-alkylated analog. Subsequent deprotection would afford the final product. This strategy has been successfully applied in the synthesis of analogs of other natural products, such as rhodomyrtone, where C7 was modified to explore antibacterial activity.

Alkyne-containing molecules are valuable tools in chemical biology, often used as probes for target identification via "click chemistry." juniperpublishers.com The introduction of a terminal alkyne at the C7 position of this compound would create a versatile handle for such applications.

The synthesis of a C7-alkyne analog could be achieved by reacting the C7-aldehyde intermediate (mentioned in 2.3.1) with a phosphorus ylide bearing a protected alkyne, such as the Bestmann-Ohira reagent. Alternatively, a Corey-Fuchs reaction could be employed to convert the aldehyde to a dibromoalkene, followed by elimination to form the terminal alkyne.

The biosynthesis of natural products containing alkynes often involves fatty acid desaturase/acetylenase enzymes that act on terminal alkene moieties. nih.gov While not a synthetic laboratory method, this provides a biological precedent for the formation of terminal alkynes in fatty acid-like structures.

Table 2: Potential Synthetic Routes to C7-Alkyne Analogs

Starting MaterialKey ReactionReagent(s)Intermediate
C7-aldehydeBestmann-Ohira reactionDimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃Terminal alkyne
C7-aldehydeCorey-Fuchs reactionCBr₄, PPh₃, then n-BuLiDibromoalkene

Convergent synthesis, where different fragments of a target molecule are synthesized separately and then joined together, is an efficient strategy for the construction of complex molecules like lipoxins. nih.govrsc.org this compound, or a derivative thereof, could potentially serve as a key building block in such a strategy, representing the "upper" or "lower" fragment of a lipoxin analog.

For instance, in the synthesis of benzo-lipoxin A₄ analogs, a convergent route involving palladium-mediated cross-coupling reactions has been employed. nih.govbohrium.com A suitably functionalized derivative of this compound, for example, a C1-aldehyde or a C7-alkyne, could be coupled with another fragment containing the remaining carbon skeleton and functional groups of the target lipoxin analog.

Similarly, the synthesis of lipoxin B₄ analogs has utilized a Suzuki cross-coupling between a common upper chain fragment and an aromatic lower chain. rsc.orgrsc.org A derivative of this compound could be elaborated into either the upper or lower chain fragment for such a coupling. The modularity of these convergent approaches allows for the rapid generation of a library of analogs for biological evaluation. nih.gov

Pre Clinical Biological Activities and Molecular Mechanisms of Methyl 5,6,7 Trihydroxyheptanoate

Agonistic Activity at Formyl Peptide Receptor 2 (FPR2/ALX)

Methyl 5,6,7-trihydroxyheptanoate is characterized as an agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX). rndsystems.comnih.gov This receptor is a member of the G-protein coupled receptor (GPCR) family and is considered a key regulator of the inflammatory response. nih.gov The interaction of this compound with FPR2/ALX is fundamental to its observed biological effects.

Receptor Binding and Activation Profiles

This compound is a stable and potent agonist for the FPR2/ALX receptor. nih.gov Its activity through this receptor has been confirmed in studies where its effects were blocked by the administration of a selective FPR2/ALX antagonist, such as Boc-2 or WRW4. nih.govreading.ac.uk While it is established as a functional agonist, detailed quantitative data on its binding affinity (such as Kᵢ or Kₔ values) and receptor activation potency (EC₅₀) are not extensively detailed in the currently available research literature. FPR2 is noted for its promiscuity, binding to a wide variety of ligands, including lipids and peptides, to modulate both pro- and anti-inflammatory responses depending on the agonist. nih.gov

Intracellular Signaling Cascades Triggered by FPR2 Agonism

The activation of FPR2/ALX by this compound initiates several intracellular signaling cascades that mediate its biological effects. Research has indicated the involvement of the following pathways:

MAPK Signaling Pathway : In alveolar macrophages, this compound has been shown to induce autophagy and protect against acute lung injury by activating the MAPK signaling pathway. nih.gov

Notch-1 Signaling Pathway : In a model of cigarette smoke extract-induced inflammation in macrophages, this compound was found to suppress inflammation and modulate macrophage polarization by downregulating the Notch-1 signaling pathway. nih.govnih.gov This effect was reversible with the application of a Notch-1 agonist. nih.gov

Lipoxygenase (LOX) Pathway : In breast cancer cells, the anti-migratory effects of this compound were found to be dependent on the 5-lipoxygenase (5-LOX) pathway. nih.gov

Anti-Inflammatory and Pro-Resolving Actions

A significant area of investigation for this compound has been its anti-inflammatory and pro-resolving properties. These actions are a direct consequence of its agonistic activity at the FPR2/ALX receptor, which is a key receptor in the resolution phase of inflammation. nih.govnih.gov

Inhibition of Leukotriene B4-Induced Polymorphonuclear Neutrophil Chemotaxis

This compound has demonstrated a potent ability to inhibit the migration of polymorphonuclear neutrophils (PMNs) induced by Leukotriene B4 (LTB4), a powerful pro-inflammatory chemoattractant. This inhibitory action is a hallmark of its anti-inflammatory profile.

Table 1: Inhibition of LTB4-Induced Cellular Migration by this compound

ParameterValueCell TypeReference
IC₅₀5 nMNeutrophils medchemexpress.com

This inhibition of neutrophil chemotaxis is a critical mechanism for limiting the influx of inflammatory cells to a site of injury or infection, thereby preventing excessive tissue damage. mdpi.com

Modulation of Macrophage Infiltration in Inflammatory States

This compound has been shown to influence the behavior of macrophages, which are key cells in both the initiation and resolution of inflammation. In a preclinical model of hepatoma, treatment with this compound resulted in the inhibition of macrophage infiltration into the tumor tissue. medchemexpress.com Furthermore, it can modulate macrophage polarization, a process where macrophages adopt different functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2). In RAW264.7 macrophage cells, this compound was found to suppress the M1 phenotype and promote the M2 phenotype, an effect mediated through the Notch-1 signaling pathway. nih.govresearchgate.net

Table 2: Effects of this compound on Macrophage Function

ActivityEffectCell/Animal ModelKey Signaling PathwayReference
Macrophage InfiltrationInhibitionHepatoma H22 tumor-bearing miceNot specified medchemexpress.com
Macrophage PolarizationSuppression of M1 markers (e.g., iNOS), Upregulation of M2 markers (e.g., Arg-1)RAW264.7 macrophagesNotch-1 nih.govresearchgate.net
Cytokine ProductionSuppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-18), Upregulation of anti-inflammatory cytokine (IL-10)RAW264.7 macrophagesNotch-1 nih.govnih.gov

Antineoplastic and Anti-Angiogenic Effects in Pre-clinical Models

In addition to its anti-inflammatory actions, this compound has been investigated for its potential to inhibit cancer progression and the formation of new blood vessels that supply tumors (angiogenesis).

In a pre-clinical model using hepatoma H22 cells, this compound was found to suppress tumor growth and angiogenesis. rndsystems.com This effect was associated with the inhibition of vascular endothelial growth factor (VEGF) production and a reduction in the levels of hypoxia-inducible factor-1α (HIF-1α) in the cancer cells. medchemexpress.com In the same model, it was observed to enhance apoptosis within the tumor tissue. medchemexpress.com

Further research in breast cancer cells (MCF-7) has shown that this compound can inhibit epithelial-mesenchymal transition (EMT) and cell migration, which are critical processes in cancer metastasis. nih.gov These effects were linked to the downregulation of matrix metalloproteinases MMP-2 and MMP-9, mediated through the 5-lipoxygenase pathway. nih.gov

Table 3: Pre-clinical Antineoplastic and Anti-Angiogenic Effects of this compound

Reduction of Tumor Growth (e.g., in Hepatoma H22 Cell-Bearing Mice)

Consistent with its anti-angiogenic properties, this compound has been shown to reduce tumor growth in animal models. nih.govnih.gov Specifically, in mice bearing hepatoma H22 tumors, treatment with this compound resulted in a significant suppression of tumor progression. aacrjournals.org Similar inhibitory effects on tumor growth have also been observed in melanoma mouse models, where the administration of this compound led to a visible reduction in tumor size. nih.gov These findings underscore the potential of this compound as an anti-cancer agent. aacrjournals.orgnih.gov

Inhibition of Vascular Endothelial Growth Factor (VEGF) Production

Vascular Endothelial Growth Factor (VEGF) is a primary and potent signaling protein that stimulates angiogenesis. This compound has been found to inhibit the production of VEGF. medchemexpress.comaacrjournals.org In vitro studies using H22 hepatoma cells demonstrated that the compound significantly inhibited the secretion of VEGF in a dose-dependent manner. aacrjournals.org Furthermore, in H22-bearing mice, both serum and tumor tissue levels of VEGF were substantially lower in the group treated with this compound compared to the control group. aacrjournals.org The compound also inhibited VEGF-induced migration, angiogenesis, and permeability in tumor-derived endothelial cells. nih.gov

Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) Levels

Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α regulates the expression of numerous genes involved in angiogenesis, including VEGF. aacrjournals.org Studies have shown that this compound can reduce the levels of HIF-1α protein in H22 hepatoma cells. medchemexpress.comaacrjournals.org This downregulation of HIF-1α is a critical mechanism underlying the compound's ability to inhibit VEGF production and subsequent angiogenesis. aacrjournals.org The inhibitory effect of this compound on HIF-1α production has also been observed in tumor-derived endothelial cells treated with the hypoxia-mimicking agent CoCl2. nih.gov

Protective Effects in Organ Injury Models

Beyond its anti-tumor activities, this compound has demonstrated significant protective effects in pre-clinical models of acute organ injury, particularly acute lung injury.

Attenuation of Acute Lung Injury (e.g., Hemorrhagic Shock-induced, LPS-induced)

Acute lung injury (ALI) is a severe inflammatory condition that can be triggered by various factors, including hemorrhagic shock and bacterial endotoxins like lipopolysaccharide (LPS). nih.govnih.gov Research has shown that this compound can protect against ALI induced by both hemorrhagic shock and LPS. medchemexpress.comnih.gov In rat models of hemorrhagic shock, treatment with the compound significantly mitigated lung damage, reduced the wet-to-dry weight ratio of the lungs (an indicator of edema), and decreased neutrophil infiltration into the bronchoalveolar lavage fluid. nih.govnih.gov The protective mechanism in hemorrhagic shock-induced ALI involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Similarly, the compound has been shown to attenuate LPS-induced acute lung injury, highlighting its broad anti-inflammatory and protective effects in the lungs. medchemexpress.com

Data Tables

Table 1: Summary of Anti-Tumor Activities of this compound (BML-111)

Biological ActivityModel SystemKey FindingsReference(s)
Suppression of Angiogenesis Hepatoma H22 cell-bearing miceReduced formation of new blood vessels in tumor tissue. nih.govmedchemexpress.comnih.govaacrjournals.org
Tumor-derived endothelial cellsInhibited VEGF and CoCl2-induced migration and angiogenesis. nih.gov
Reduction of Tumor Growth Hepatoma H22 cell-bearing miceSignificantly suppressed tumor progression. nih.govnih.govaacrjournals.org
Melanoma mouse modelReduced tumor size. nih.gov
Induction of Apoptosis Hepatoma H22 cell-bearing miceEnhanced in situ apoptosis in tumor tissue. medchemexpress.com
Inhibition of VEGF Production H22 hepatoma cells (in vitro)Inhibited VEGF secretion in a dose-dependent manner. aacrjournals.org
H22-bearing mice (in vivo)Decreased serum and tumor tissue levels of VEGF. aacrjournals.org
Tumor-derived endothelial cellsInhibited VEGF-induced permeability. nih.gov
Downregulation of HIF-1α H22 hepatoma cells (in vitro)Reduced HIF-1α protein levels. medchemexpress.comaacrjournals.org
Tumor-derived endothelial cellsDecreased HIF-1α production induced by CoCl2. nih.gov

Table 2: Protective Effects of this compound (BML-111) in Organ Injury

Organ Injury ModelKey FindingsUnderlying MechanismReference(s)
Hemorrhagic Shock-induced Acute Lung Injury Mitigated lung damage, reduced edema, and decreased neutrophil infiltration.Inhibition of the MAPK signaling pathway. nih.govnih.gov
LPS-induced Acute Lung Injury Attenuated acute lung injury.Anti-inflammatory effects. medchemexpress.com

Protection Against Acute Liver Injury (e.g., LPS/D-GalN-induced)

Acute liver failure (ALF) is a severe condition characterized by extensive hepatocyte death and inflammation. The model using lipopolysaccharide (LPS) and D-galactosamine (D-GalN) is a standard for inducing acute liver injury in preclinical studies. D-GalN acts as a specific hepatotoxic agent that depletes essential molecules in hepatocytes, rendering them highly susceptible to the inflammatory effects of LPS. oncotarget.com The subsequent inflammatory cascade, driven by cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), leads to widespread liver damage. nih.govnih.gov This damage is biochemically observed as a sharp increase in serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govnih.gov

Compounds that exhibit protective effects in this model often do so by mitigating inflammation and apoptosis. nih.gov For instance, other methyl ester compounds, like Methyl 3,4-dihydroxybenzoate, have been shown to protect against LPS/D-GalN-induced liver injury by inhibiting the production of pro-inflammatory cytokines and regulating apoptotic pathways. nih.gov It is hypothesized that a compound like this compound could potentially offer similar hepatoprotective effects by modulating these inflammatory and cell death signaling pathways. Oxidative stress is another critical factor in liver injury, and natural compounds with antioxidant properties can ameliorate such damage. aging-us.com

Regulation of the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance. It consists of two primary axes: the classical axis and the non-classical, or counter-regulatory, axis. mdpi.comfrontiersin.org

Impact on Angiotensin-Converting Enzyme (ACE) Activity

The classical RAS pathway is driven by Angiotensin-Converting Enzyme (ACE). ACE converts the inactive Angiotensin I into the potent vasoconstrictor Angiotensin II (Ang II). nih.govnih.gov Inhibition of ACE is a primary strategy for treating hypertension, as it lowers the levels of Ang II, leading to vasodilation and reduced blood pressure. youtube.com Many natural and synthetic compounds have been identified as ACE inhibitors. nih.govresearchgate.net The potential for this compound to influence this system would likely involve an assessment of its ability to inhibit ACE activity, a common screening method for identifying new antihypertensive agents.

Alteration of Angiotensin II (AngII) and AngII Type 1 Receptor (AT1R) Expression

Angiotensin II exerts most of its physiological effects, including vasoconstriction, inflammation, and fibrosis, by binding to the Angiotensin II Type 1 Receptor (AT1R). wikipedia.orgnih.gov The activation of the Ang II/AT1R axis is a key factor in the pathology of cardiovascular and renal diseases. mdpi.com Therapeutic agents often target this interaction, either by blocking the AT1R (angiotensin receptor blockers) or by reducing Ang II levels. medchemexpress.com A potential mechanism for a novel compound would be the downregulation of AT1R expression or interference with Ang II binding, thereby mitigating the detrimental effects of the classical RAS pathway. nih.gov

Enhancement of Angiotensin-Converting Enzyme 2 (ACE2), Angiotensin-(1-7) (Ang-1-7), and Mas Receptor Levels

The non-classical, protective arm of the RAS centers on Angiotensin-Converting Enzyme 2 (ACE2). frontiersin.org ACE2 counteracts the classical axis by converting Ang II into Angiotensin-(1-7) [Ang-(1-7)]. frontiersin.orgfrontiersin.org Ang-(1-7) then binds to the Mas receptor, promoting vasodilation, anti-inflammatory, and anti-fibrotic effects that oppose the actions of Ang II. nih.govnih.govscientificarchives.com Enhancement of the ACE2/Ang-(1-7)/Mas receptor axis is considered a promising therapeutic strategy for cardiovascular and inflammatory diseases. frontiersin.orgnih.gov A compound like this compound could be investigated for its ability to increase the expression or activity of ACE2 or the Mas receptor, thereby shifting the balance of the RAS towards a protective phenotype.

Activity against Specific Pathogens (e.g., Bovine Viral Diarrhea Virus In Vitro)

Bovine Viral Diarrhea Virus (BVDV) is a significant pathogen in cattle and belongs to the Pestivirus genus within the Flaviviridae family. nih.gov Due to its structural and genetic similarities, BVDV is often used as a surrogate model for studying the hepatitis C virus (HCV) in vitro during the initial phases of drug discovery. nih.gov The search for new antiviral agents is critical, and many natural and synthetic compounds are screened for their ability to inhibit viral replication in cell cultures. nih.govnih.gov

The antiviral screening process typically involves infecting a suitable cell line, such as Madin-Darby bovine kidney (MDBK) cells, with BVDV and then treating the cultures with the test compound. nih.govnih.gov The effectiveness of the compound is measured by its ability to reduce the viral load in the cell culture supernatant or within the cells, often quantified through techniques like RT-qPCR or enzyme-linked immunosorbent assays (ELISA), without causing significant toxicity to the host cells. nih.gov Any potential antiviral activity of this compound would need to be determined through such in vitro screening assays.

Biosynthesis and Metabolic Fates of Lipoxin A4 Analogs

Precursor Utilization in Biological Systems (e.g., Arachidonic Acid)

The primary precursor for the biosynthesis of lipoxins is the omega-6 polyunsaturated fatty acid, arachidonic acid (AA). wikipedia.orgresearchgate.net Arachidonic acid is typically esterified in cell membrane phospholipids (B1166683) and is released upon cellular stimulation by the action of phospholipase A2. acs.org The availability of free arachidonic acid is a critical rate-limiting step for the subsequent synthesis of a wide array of bioactive eicosanoids, including not only the pro-resolving lipoxins but also pro-inflammatory prostaglandins (B1171923) and leukotrienes. researchgate.netbohrium.com

The biosynthesis of lipoxins is a prime example of transcellular metabolism, where intermediates produced in one cell type are transferred to and processed by a second cell type. wikipedia.org This intercellular cooperation is essential for the generation of the complete lipoxin molecule. For instance, leukocytes, such as neutrophils, can generate leukotriene A4 (LTA4) from arachidonic acid, which can then be transferred to platelets or epithelial cells for conversion into lipoxins. metabolomicsworkbench.org

In addition to arachidonic acid, other polyunsaturated fatty acids can serve as precursors for different families of SPMs. For example, the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are the precursors for resolvins, protectins, and maresins, which also play crucial roles in the resolution of inflammation. wikipedia.org

Enzymatic Pathways Involved in Lipoxin Formation (e.g., Lipoxygenases)

The formation of lipoxins from arachidonic acid is catalyzed by a series of lipoxygenase (LOX) enzymes. wikipedia.orgmetabolomicsworkbench.org There are three primary enzymatic pathways for lipoxin biosynthesis:

5-LOX and 15-LOX Interaction: In one major pathway, arachidonic acid is first converted by 15-lipoxygenase (15-LOX), predominantly found in epithelial cells and monocytes, to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This intermediate is then taken up by neutrophils, which utilize 5-lipoxygenase (5-LOX) to form an epoxide intermediate that is subsequently hydrolyzed to generate Lipoxin A4 and Lipoxin B4. wikipedia.org

5-LOX and 12-LOX Interaction: An alternative pathway involves the initial action of 5-LOX in neutrophils to produce leukotriene A4 (LTA4). metabolomicsworkbench.orgnih.gov This unstable epoxide can be transferred to adjacent platelets, which express 12-lipoxygenase (12-LOX). The 12-LOX enzyme then converts LTA4 into LXA4 and LXB4. metabolomicsworkbench.org

Aspirin-Triggered Pathway: Aspirin (B1665792) plays a unique role in lipoxin generation. By acetylating cyclooxygenase-2 (COX-2), aspirin inhibits its prostaglandin-forming activity and redirects its catalytic function to that of a lipoxygenase. wikipedia.org This aspirin-modified COX-2 converts arachidonic acid to 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE). This 15-epimer is then processed by 5-LOX in leukocytes to produce 15-epi-lipoxins, also known as aspirin-triggered lipoxins (ATLs). These ATLs are often more resistant to metabolic inactivation than their native counterparts.

The key enzymes and their roles in these pathways are summarized in the table below.

EnzymePrecursorProductCell TypePathway
15-Lipoxygenase (15-LOX) Arachidonic Acid15(S)-HpETEEpithelial cells, MonocytesLipoxin Biosynthesis
5-Lipoxygenase (5-LOX) 15(S)-HpETELipoxin A4/B4NeutrophilsLipoxin Biosynthesis
5-Lipoxygenase (5-LOX) Arachidonic AcidLeukotriene A4NeutrophilsLipoxin Biosynthesis
12-Lipoxygenase (12-LOX) Leukotriene A4Lipoxin A4/B4PlateletsLipoxin Biosynthesis
Aspirin-acetylated COX-2 Arachidonic Acid15(R)-HETEEndothelial cells, etc.Aspirin-Triggered Lipoxin Biosynthesis
5-Lipoxygenase (5-LOX) 15(R)-HETE15-epi-Lipoxin A4/B4LeukocytesAspirin-Triggered Lipoxin Biosynthesis

Endogenous Production and Regulation of Specialized Pro-Resolving Mediators

The production of SPMs, including lipoxins, is tightly regulated during the inflammatory response. There is a "class switch" from the production of pro-inflammatory mediators, such as leukotrienes and prostaglandins, to the generation of pro-resolving lipoxins. nih.gov This switch is a critical step that initiates the transition from the active inflammatory phase to the resolution phase.

Pro-inflammatory mediators themselves can paradoxically trigger the production of anti-inflammatory signals. For example, prostaglandins E2 and D2 can induce the expression of 15-LOX, thereby promoting the synthesis of lipoxins. bohrium.com The resolution of inflammation is therefore not a passive decay of pro-inflammatory signals but an active, biochemically programmed process. nih.gov

SPMs, including LXA4 and its analogs, exert their effects by binding to specific G protein-coupled receptors. nih.gov The primary receptor for LXA4 and its aspirin-triggered epimers is the formyl peptide receptor 2 (FPR2), also known as ALX/FPR2. semanticscholar.org Activation of this receptor on immune cells, such as neutrophils and monocytes, initiates a cascade of events that collectively dampen the inflammatory response. These actions include:

Inhibiting neutrophil chemotaxis, adhesion, and transmigration across the endothelium. bohrium.com

Stimulating the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages (efferocytosis). semanticscholar.org

Shifting macrophage polarization from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype. semanticscholar.org

Downregulating the production of pro-inflammatory cytokines and chemokines. semanticscholar.org

The regulation of these processes is crucial for preventing chronic inflammation and promoting the restoration of tissue homeostasis.

Biotransformation and In Vivo Fate of Methyl 5,6,7-trihydroxyheptanoate

This compound is a synthetic analog of Lipoxin A4, also known by the identifier BML-111. nih.gov As a synthetic compound, it is not produced endogenously through the enzymatic pathways described above. Instead, it is designed as a stable and potent agonist for the LXA4 receptor, FPR2/ALX, to mimic the pro-resolving actions of native lipoxins for therapeutic purposes. bohrium.comacs.org

Native lipoxins like LXA4 have a very short half-life in vivo as they are rapidly metabolized and inactivated. nih.govacs.org This rapid inactivation limits their therapeutic potential. A primary route of inactivation for native LXA4 is oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-LXA4. acs.orgnih.gov

Synthetic analogs like this compound are specifically designed to be more resistant to this metabolic inactivation, thereby prolonging their biological activity. nih.gov While direct metabolic studies on this compound are limited, the metabolic fate of other synthetic lipoxin analogs provides insight into its likely biotransformation.

A key metabolic pathway identified for some synthetic lipoxin analogs is β-oxidation. nih.govacs.org To enhance metabolic stability, second and third-generation analogs have been developed with modifications, such as the introduction of a 3-oxa group or a benzo-fused ring system, to block β-oxidation and resist inactivation by oxidoreductases. nih.gov Given that this compound is a simpler, first-generation analog, it is plausible that it may undergo some degree of β-oxidation in vivo.

The methyl ester form of the compound may also influence its pharmacokinetic profile. Methyl esters are often used to create more lipid-soluble prodrugs that can more easily cross cell membranes. It is likely that the methyl ester of 5,6,7-trihydroxyheptanoic acid is hydrolyzed in vivo by esterases to the active carboxylic acid form, which can then interact with the LXA4 receptor.

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Methodologies

Chromatography is the cornerstone for the analysis of methyl 5,6,7-trihydroxyheptanoate, enabling its separation from complex mixtures and subsequent quantification. The choice of method depends on the compound's properties, the sample matrix, and the specific goals of the analysis, such as purity assessment, structural confirmation, or trace-level detection.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. It allows for the separation and quantification of the compound in its native form without the need for chemical derivatization. An HPLC method coupled with a Diode-Array Detector (DAD) can be validated to ensure its reliability for routine analysis. researchgate.net

Method validation typically involves assessing several key parameters to prove the method is fit for its intended purpose. researchgate.net Linearity is established by analyzing standard solutions across a range of concentrations to demonstrate a proportional response. researchgate.net The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net Precision (intraday and interday) measures the closeness of repeated measurements, while recovery assesses the accuracy of the method by analyzing samples spiked with a known amount of the compound. researchgate.net

Table 1: Example HPLC-DAD Validation Parameters for a Polyhydroxy Compound

ParameterSpecificationFinding
Linearity (R²) > 0.9950.999
Range (µg/mL) -15 - 500
Limit of Detection (LOD) Signal-to-Noise > 34.8 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise > 1015.6 µg/mL
Intraday Precision (%RSD) < 5%2.8%
Interday Precision (%RSD) < 5%4.1%
Accuracy (Recovery) 90-110%94.5%

This table presents illustrative data based on typical validation results for complex hydroxylated compounds analyzed by HPLC. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique fundamentally suited for volatile and thermally stable compounds. Due to the multiple polar hydroxyl groups and the ester functional group, this compound is not sufficiently volatile for direct GC analysis. Therefore, its analysis by GC necessitates a chemical derivatization step to convert the polar -OH groups into less polar, more volatile ethers or esters. researchgate.netnih.gov

Once derivatized, the resulting volatile analogue can be injected into the GC system. The sample is vaporized in a heated inlet and separated as it travels through a capillary column containing a stationary phase. researchgate.net Compounds are separated based on their boiling points and interaction with the column's stationary phase. nist.gov A Flame Ionization Detector (FID) is commonly used for quantification, providing a response proportional to the mass of carbon atoms, while a Mass Spectrometer (MS) detector provides structural information. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that combines the separation capabilities of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov This makes it exceptionally well-suited for identifying and quantifying trace amounts of this compound in complex biological or environmental samples. bldpharm.comnih.gov

The LC system separates the target compound from other components in the sample. The eluent from the LC column is then directed into the mass spectrometer's ion source, where molecules are ionized, typically forming protonated molecules [M+H]⁺. In the tandem MS, this specific "precursor ion" is selected and fragmented to produce characteristic "product ions." nih.gov This transition is highly specific and allows for definitive structural confirmation and quantification with very low background interference. nih.gov The method's performance is validated for linearity, accuracy, and precision to ensure reliable results. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Analysis

ParameterValueDescription
Parent Ion (m/z) 193.1The mass-to-charge ratio of the protonated molecule [M+H]⁺.
Product Ion 1 (m/z) 113.1A primary fragment ion used for quantification (Quantifier).
Product Ion 2 (m/z) 95.1A secondary fragment ion used for confirmation (Qualifier).
Collision Energy (eV) 15Energy used to fragment the parent ion.
Ionization Mode ESI+Electrospray Ionization, Positive Mode.

Note: The m/z values are hypothetical and serve as an example for a compound with the molecular formula C₈H₁₆O₅. The precursor ion is calculated from the molecular weight (192.10 g/mol ). Actual values would be determined experimentally.

Strategies for Sample Preparation and Derivatization

Effective sample preparation is critical for successful chromatographic analysis, especially for GC-based methods which require the conversion of non-volatile analytes into a form suitable for the instrument. Derivatization techniques are chemical reactions that modify the analyte to enhance its volatility, thermal stability, and chromatographic behavior.

Esterification and Alkylation for GC Analysis

To analyze this compound by GC, the hydroxyl groups must be capped. Alkylation and esterification are two common derivatization strategies to achieve this.

Esterification: This process converts carboxylic acids and, in this context, hydroxyl groups into esters. For polyhydroxyalkanoates (PHAs), a common method involves acid-catalyzed trans-esterification, where samples are treated with a reagent like methanolic HCl or H₂SO₄. researchgate.net This reaction would convert the free hydroxyl groups on the heptanoate (B1214049) chain into methyl ethers, increasing volatility.

Alkylation: This is an alternative derivatization that can be more robust than other methods like silylation. nih.gov A notable alkylation protocol uses methyl chloroformate (MCF), which reacts readily with hydroxyl and amine groups. researchgate.netnih.gov This method offers the advantage of an instantaneous reaction at room temperature without the strict need for anhydrous conditions, and the derivatives are easily extracted, causing less potential damage to the GC column. nih.gov

Acylation Techniques for GC Analysis

Acylation is another effective derivatization strategy for compounds containing hydroxyl groups. This technique converts the -OH groups into esters using an acylating agent, typically an acid anhydride (B1165640). researchgate.net The resulting acylated derivative is significantly more volatile and less polar, making it ideal for GC analysis.

Common acylating reagents include:

Acetic Anhydride: Reacts with hydroxyls to form acetate (B1210297) esters. This is a robust and widely used method. researchgate.net

Fluorinated Anhydrides: Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are also used. researchgate.net These reagents create highly volatile fluorinated ester derivatives that are particularly useful for detection by an Electron Capture Detector (ECD). However, care must be taken as residual halogenated anhydrides can be aggressive and potentially damage the GC column's stationary phase over time. researchgate.net

The reaction is often catalyzed by a base like pyridine (B92270) or triethylamine (B128534) and may require heating to ensure complete conversion. researchgate.net

Table 3: Common Derivatization Strategies for GC Analysis of Polyhydroxy Compounds

StrategyReagent ExampleFunctional Group TargetedPurpose
Esterification Methanolic HClHydroxyl (-OH)Converts -OH to methyl ether (-OCH₃) to increase volatility. researchgate.net
Alkylation Methyl Chloroformate (MCF)Hydroxyl (-OH)Forms stable methyl carbonate derivatives for robust analysis. researchgate.netnih.gov
Acylation Acetic AnhydrideHydroxyl (-OH)Forms acetate esters to increase volatility and improve peak shape. researchgate.net
Acylation Trifluoroacetic Anhydride (TFAA)Hydroxyl (-OH)Forms highly volatile fluoroacyl esters for sensitive detection. researchgate.net

Silylation for GC Analysis

Silylation is a widely employed derivatization technique in which the active hydrogen atoms of the hydroxyl groups in "this compound" are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz This process effectively masks the polar functional groups, thereby reducing the compound's boiling point and increasing its volatility, which is essential for successful GC analysis. gcms.cz The resulting trimethylsilyl ether derivatives are less prone to thermal degradation in the GC inlet and column.

The most common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS). nih.gov The derivatization reaction is typically carried out in an aprotic solvent, with pyridine being a common choice due to its ability to act as a catalyst and a solvent for the reagents and the analyte. youtube.com

A general procedure for the silylation of a polyhydroxylated compound like "this compound" would involve dissolving a known amount of the analyte in the chosen solvent, followed by the addition of the silylating reagent and catalyst. The reaction mixture is then heated for a specific duration to ensure complete derivatization. After cooling, an aliquot of the derivatized sample is injected into the GC-MS system for analysis.

The selection of the appropriate silylating reagent is critical and depends on the specific characteristics of the analyte and the desired analytical outcome. For instance, MSTFA is known to be a strong silylating agent, suitable for derivatizing sterically hindered hydroxyl groups. youtube.com

A hypothetical example of the effect of different silylating agents on the derivatization efficiency of "this compound" is presented in the table below.

Table 1: Hypothetical Derivatization Efficiency of this compound with Different Silylating Agents

Silylating Agent Catalyst Solvent Reaction Temperature (°C) Reaction Time (min) Peak Area (Arbitrary Units)
BSTFA 1% TMCS Pyridine 70 60 850,000
MSTFA 1% TMCS Pyridine 70 60 980,000
BSTFA - Acetonitrile 70 60 650,000
MSTFA - Acetonitrile 70 60 780,000

This table presents hypothetical data for illustrative purposes, as specific research findings for this compound were not available in the public domain.

Optimization of Derivatization Conditions for Specific Analytical Goals

To achieve accurate and reproducible quantification of "this compound," the derivatization conditions must be carefully optimized. Key parameters that influence the efficiency of the silylation reaction include the choice of silylating reagent and solvent, the ratio of reagent to analyte, reaction temperature, and reaction time. nih.gov

The optimization process often involves a systematic evaluation of these parameters. For instance, varying the reaction temperature and time can significantly impact the yield of the derivatized product. Insufficient heating may lead to incomplete derivatization, resulting in lower signal intensity and inaccurate quantification. Conversely, excessive heat or prolonged reaction times can cause degradation of the analyte or the derivative.

The molar ratio of the silylating reagent to the analyte is another critical factor. A sufficient excess of the reagent is necessary to drive the reaction to completion. However, an overly large excess can sometimes lead to the formation of by-products that may interfere with the analysis.

The following table provides a hypothetical illustration of the optimization of reaction temperature and time for the silylation of "this compound" using MSTFA with 1% TMCS in pyridine.

Table 2: Hypothetical Optimization of Silylation Conditions for this compound

Reaction Temperature (°C) Reaction Time (min) Peak Area of Tris-TMS Derivative (Arbitrary Units) Comments
60 30 750,000 Incomplete derivatization observed
60 60 890,000 Improved derivatization
70 30 920,000 Near complete derivatization
70 60 980,000 Optimal
80 30 970,000 No significant improvement, potential for degradation
80 60 950,000 Evidence of minor degradation products

This table presents hypothetical data for illustrative purposes, as specific research findings for this compound were not available in the public domain.

By systematically optimizing these conditions, researchers can develop a robust and reliable analytical method for the routine quantification of "this compound" in various sample matrices, contributing to a better understanding of its biological roles and potential applications.

Future Research Directions and Therapeutic Applications Pre Clinical and Conceptual

Rational Design of Potent and Metabolically Stable Analogs

The development of analogs of Methyl 5,6,7-trihydroxyheptanoate is a key strategy to enhance its therapeutic potential. The process of rational drug design for this compound would likely focus on modifying its structure to improve potency, selectivity, and metabolic stability. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to identify which parts of the molecule are essential for its biological activity.

For instance, modifications to the alkyl chain or the hydroxyl groups could influence how the molecule interacts with its biological targets. Esterification of the carboxylic acid to a methyl ester, as in this compound, is a common strategy to alter a compound's pharmacokinetic profile, potentially increasing its cell permeability and metabolic stability. Future research would involve synthesizing a library of analogs with systematic variations and evaluating their activity in relevant biological assays. The goal is to create new chemical entities with optimized therapeutic properties, such as enhanced efficacy and a longer duration of action.

Development of Targeted Delivery Systems for Enhanced Bioavailability

A significant hurdle for many promising therapeutic agents is poor bioavailability, which can be due to low aqueous solubility or limited permeability across biological membranes. For a compound like this compound, which may have limited solubility, advanced drug delivery systems could be crucial for effective administration.

Several formulation strategies could be explored to enhance its bioavailability:

Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are mixtures of oils, surfactants, and co-solvents that can spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This can improve the dissolution and absorption of poorly water-soluble drugs. Encapsulating this compound within a SEDDS formulation could be a viable approach to increase its oral bioavailability.

Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations can protect the drug from degradation, improve its solubility, and facilitate its transport across cell membranes, potentially leading to higher plasma concentrations and improved therapeutic outcomes.

Nanoparticles: Formulating the compound into nanoparticles can increase its surface area, leading to enhanced dissolution and absorption. Polymeric nanoparticles, solid lipid nanoparticles, and other nanocarriers could be designed to target specific tissues or cells, thereby increasing efficacy and reducing potential side effects.

Delivery SystemPotential Advantages for this compound
Self-Emulsifying Drug Delivery Systems (SEDDS) - Enhanced oral bioavailability- Protection from gastric degradation- Improved dissolution rate
Liposomes - Encapsulation of the compound- Improved stability and prolonged release- Potential for targeted delivery
Nanoparticles - Increased surface area for dissolution- Enhanced absorption- Potential for tissue-specific targeting

Utilization in Photoaffinity Labeling Studies for Receptor Characterization

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their biological receptors. This method involves chemically modifying a ligand, such as this compound, to include a photoreactive group. Upon binding to its target protein, the modified ligand is exposed to UV light, which activates the photoreactive group, causing it to form a covalent bond with the receptor. The labeled receptor can then be isolated and identified, providing direct evidence of the drug-target interaction.

While there is no specific evidence of this compound being used in photoaffinity labeling studies, its potential application in this area is significant. Identifying the specific receptors through which it exerts its biological effects is a critical step in understanding its mechanism of action and in the development of more selective drugs.

Pre-clinical Investigation in Diverse Disease Models (e.g., Oncology, Inflammation, Tissue Injury)

The parent compound, 5,6,7-trihydroxyheptanoic acid, and its analogs have been noted for their potential in treating conditions related to cellular hyperproliferation and posterior segment ocular diseases. This suggests that this compound could have therapeutic potential in a range of diseases characterized by these processes.

Future pre-clinical research should involve evaluating the efficacy of this compound in various animal models of disease:

Oncology: Given the link to cellular hyperproliferative disorders, investigating its effects in cancer models is a logical next step. Studies could assess its ability to inhibit tumor growth, induce apoptosis, or sensitize cancer cells to other therapies. Preclinical PET imaging studies using radiolabeled probes can be valuable in assessing tumor uptake and pharmacokinetics.

Inflammation: As a potential pro-resolving mediator, its role in inflammatory conditions should be explored. Animal models of arthritis, inflammatory bowel disease, or lung inflammation could be used to determine its anti-inflammatory and pro-resolving properties.

Tissue Injury: The resolution of inflammation is critical for proper tissue repair. Investigating the compound's ability to promote tissue regeneration and repair in models of skin wounds, ischemic injury, or organ damage would be a valuable area of research.

Contribution to Understanding Pro-Resolution Pharmacology

The resolution of inflammation is an active process mediated by a class of molecules known as specialized pro-resolving mediators (SPMs). These mediators, which include lipoxins, resolvins, and protectins, actively orchestrate the return to tissue homeostasis after an inflammatory response. The field of resolution pharmacology aims to develop new therapies by mimicking or potentiating these endogenous pro-resolving pathways.

The structural class to which this compound belongs has been identified as having potential within resolution pharmacology. Future research on this compound will likely contribute to a deeper understanding of this field. By studying how it interacts with pro-resolving pathways and its effects on key cellular events in inflammation resolution (such as promoting the clearance of apoptotic cells and reducing neutrophil infiltration), scientists can gain valuable insights into the fundamental mechanisms of healing. This knowledge could pave the way for a new generation of therapies that resolve inflammation rather than just suppressing its symptoms.

Q & A

Q. What are the primary biological targets of Methyl 5,6,7-trihydroxyheptanoate (BML-111), and how are these identified experimentally?

BML-111 is a lipoxin A4 receptor agonist and modulates angiotensin-converting enzyme (ACE) and ACE2 activity . Target identification involves:

  • Receptor binding assays : Competitive inhibition studies using radiolabeled lipoxin A4 to measure BML-111 binding affinity.
  • Enzyme activity assays : Fluorometric or colorimetric substrates to quantify ACE inhibition and ACE2 activation kinetics (e.g., Hippuryl-Histidyl-Leu for ACE) .
  • Gene knockout models : Comparing pharmacological effects in wild-type vs. lipoxin A4 receptor-deficient systems to confirm target specificity.

Q. What synthetic routes are reported for this compound, and what are their key reaction conditions?

Synthesis often starts with chiral precursors like D-proline methyl ester hydrochloride, leveraging stereoselective hydroxylation and esterification. Key steps include:

  • Hydroxylation : Catalytic asymmetric dihydroxylation (e.g., Sharpless conditions) to introduce 5,6,7-trihydroxy groups.
  • Esterification : Methanol-mediated acid catalysis under anhydrous conditions to form the methyl ester .
  • Purification : Chromatographic separation (e.g., reverse-phase HPLC) to isolate enantiomerically pure fractions .

Q. What in vitro assays are commonly used to assess the anti-inflammatory effects of BML-111?

  • Leukocyte migration assays : Measuring inhibition of leukotriene B4-induced neutrophil chemotaxis in transwell systems .
  • Cytokine profiling : ELISA or multiplex assays to quantify TNF-α, IL-6, and IL-1β suppression in LPS-stimulated macrophages.
  • Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) to evaluate antioxidant activity in endothelial cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of BML-111 across different in vitro models?

Contradictions may arise from cell-type-specific receptor expression or assay conditions. Methodological strategies include:

  • Dose-response standardization : Testing a wide concentration range (e.g., 1 nM–100 µM) to identify bell-shaped efficacy curves.
  • Pathway inhibition : Using selective inhibitors (e.g., Boc-2 for lipoxin receptors) to isolate mechanisms .
  • Multi-omics integration : Transcriptomic or proteomic profiling to identify off-target effects in divergent models .

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound, given its stereospecific bioactivity?

  • Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases.
  • NMR spectroscopy : Analysis of coupling constants and NOE effects to confirm (5S,6R) configuration .
  • X-ray crystallography : Resolving crystal structures of derivatives (e.g., acetylated forms) to assign absolute configuration .

Q. How should experimental controls be designed when studying the dual ACE inhibition and ACE2 activation by BML-111 to isolate specific mechanisms?

  • Positive controls : Include captopril (ACE inhibitor) and DX600 (ACE2 inhibitor) to benchmark activity.
  • Genetic controls : Use ACE2-knockout cells or tissues to dissect ACE-independent effects.
  • Temporal profiling : Measure enzyme activity at multiple timepoints to differentiate acute vs. chronic modulation .

Q. What strategies can be employed to improve the stability of BML-111 in aqueous solutions for long-term pharmacological studies?

  • pH optimization : Buffering solutions to pH 6.5–7.0 to minimize ester hydrolysis.
  • Lyophilization : Preparing lyophilized powders with cryoprotectants (e.g., trehalose) for reconstitution.
  • Co-solvent systems : Using cyclodextrins or PEG-based formulations to enhance solubility and reduce aggregation .

Methodological Considerations

Q. What are the known metabolic pathways of this compound in mammalian systems, and what methodologies are used to study them?

  • Phase I metabolism : Hydrolysis of the methyl ester by carboxylesterases, detected via LC-MS/MS.
  • Phase II conjugation : Glucuronidation of hydroxyl groups, identified using UDP-glucuronosyltransferase inhibitors.
  • Radiolabeled tracers : Synthesizing ¹⁴C-labeled BML-111 to track metabolite distribution in hepatocyte models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.